molecular formula C15H12N2O6 B13851434 6'-Methoxy Olsalazine

6'-Methoxy Olsalazine

Cat. No.: B13851434
M. Wt: 316.26 g/mol
InChI Key: PIHQZFBURCRDRX-UHFFFAOYSA-N
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Description

6’-Methoxy Olsalazine: is a derivative of olsalazine, an anti-inflammatory medication primarily used in the treatment of inflammatory bowel disease, such as ulcerative colitis . Olsalazine itself is a prodrug of mesalamine (5-aminosalicylic acid), which is released in the colon where it exerts its therapeutic effects . The addition of a methoxy group to the olsalazine molecule may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or reducing side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy Olsalazine can be achieved through the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-hydroxybenzoic acid and 6-methoxybenzoic acid.

    Azo Coupling Reaction: The two benzoic acid derivatives undergo an azo coupling reaction to form the azo compound.

Industrial Production Methods: Industrial production of 6’-Methoxy Olsalazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the azo coupling and methoxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 6’-Methoxy Olsalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: 6’-Methoxy Olsalazine is used as a model compound in studies involving azo compounds and their reactivity. It is also used in the development of new synthetic methodologies for azo compounds .

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in research to understand the mechanisms of action of azo compounds in biological systems .

Medicine: 6’-Methoxy Olsalazine is investigated for its therapeutic potential in treating inflammatory bowel disease and other inflammatory conditions. It is also studied for its potential to reduce side effects compared to other anti-inflammatory drugs .

Industry: The compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

Mechanism of Action: 6’-Methoxy Olsalazine exerts its effects by being converted to mesalamine in the colon. Mesalamine inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by blocking the cyclooxygenase and lipoxygenase pathways . This reduces inflammation and alleviates symptoms of inflammatory bowel disease.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid

InChI

InChI=1S/C15H12N2O6/c1-23-13-7-9(2-4-10(13)14(19)20)17-16-8-3-5-12(18)11(6-8)15(21)22/h2-7,18H,1H3,(H,19,20)(H,21,22)

InChI Key

PIHQZFBURCRDRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O

Origin of Product

United States

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